3-(Fluoromethyl)-1,4'-bipiperidine
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Overview
Description
3-(Fluoromethyl)-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a fluoromethyl group attached to the nitrogen atom of one of the piperidine rings. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1,4’-bipiperidine typically involves the introduction of a fluoromethyl group into a bipiperidine framework. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a bipiperidine precursor. For example, the reaction of 1,4’-bipiperidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield 3-(Fluoromethyl)-1,4’-bipiperidine .
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-1,4’-bipiperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of fluoromethylating agents in large-scale reactors allows for efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone.
Reduction: The compound can be reduced to form a fluoromethylamine derivative.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include fluoromethyl ketones, fluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Fluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,4’-bipiperidine
- 3-(Bromomethyl)-1,4’-bipiperidine
- 3-(Hydroxymethyl)-1,4’-bipiperidine
Uniqueness
Compared to its analogs, 3-(Fluoromethyl)-1,4’-bipiperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H21FN2 |
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Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-(fluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H21FN2/c12-8-10-2-1-7-14(9-10)11-3-5-13-6-4-11/h10-11,13H,1-9H2 |
InChI Key |
LDLNCQATVFWQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)CF |
Origin of Product |
United States |
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